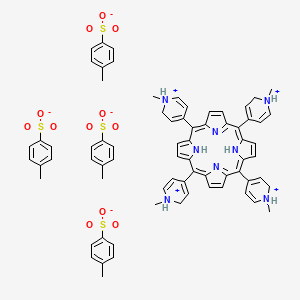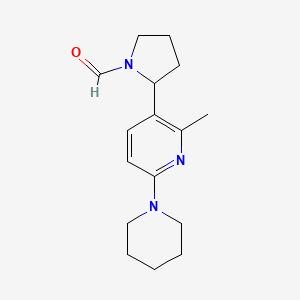
2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a complex organic compound that features a pyridine ring substituted with a piperidine moiety and a pyrrolidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves multi-step organic reactions One common approach is to start with the appropriate pyridine derivative, which undergoes a series of substitutions and cyclizations to introduce the piperidine and pyrrolidine rings
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The pyridine and piperidine rings can undergo electrophilic and nucleophilic substitutions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Conversion to the corresponding carboxylic acid.
Reduction: Formation of the corresponding alcohol.
Substitution: Introduction of various functional groups onto the pyridine or piperidine rings.
Wissenschaftliche Forschungsanwendungen
2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential as a pharmacophore in drug discovery, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or ion channels. The compound’s structure allows it to fit into active sites or binding pockets, modulating biological activity through various pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carboxylic acid
- 2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-methanol
Uniqueness
2-(2-Methyl-6-(piperidin-1-yl)pyridin-3-yl)pyrrolidine-1-carbaldehyde is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable intermediate in organic synthesis and drug development.
Eigenschaften
Molekularformel |
C16H23N3O |
|---|---|
Molekulargewicht |
273.37 g/mol |
IUPAC-Name |
2-(2-methyl-6-piperidin-1-ylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C16H23N3O/c1-13-14(15-6-5-11-19(15)12-20)7-8-16(17-13)18-9-3-2-4-10-18/h7-8,12,15H,2-6,9-11H2,1H3 |
InChI-Schlüssel |
AZKVIIBOYZDFOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CCCCC2)C3CCCN3C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methoxy-4-[4-[(sulfinatoamino)methyl]phenyl]quinoline](/img/structure/B11824695.png)
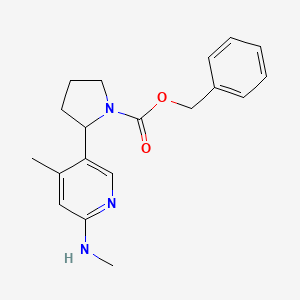
![({5'-Bromo-1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}sulfamoyl)(tert-butyl)amine](/img/structure/B11824699.png)

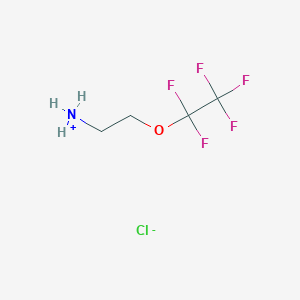
![[(2S,3R,5R)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B11824703.png)


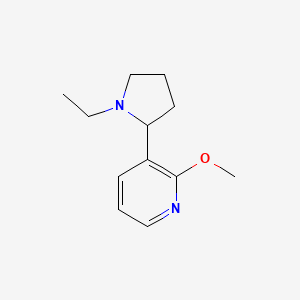

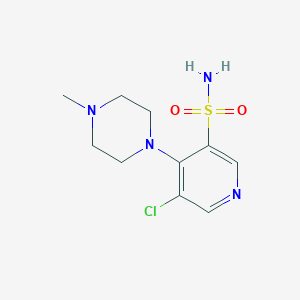
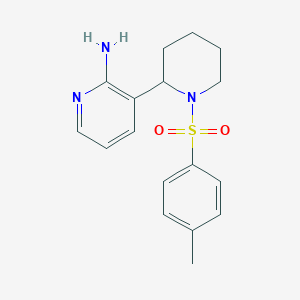
![Methyl 4-chloro-2-iodo-1-(methoxymethyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B11824749.png)
